molecular formula C14H18FN3O4 B3900643 Ethyl 4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine-1-carboxylate

Ethyl 4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B3900643
M. Wt: 311.31 g/mol
InChI Key: RWRFOQOXRBFVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a fluorinated nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine-1-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-fluoro-5-methylphenyl, undergoes nitration to introduce a nitro group at the para position.

    Piperazine Formation: The nitrated compound is then reacted with piperazine to form the piperazine derivative.

    Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 4-(2-fluoro-5-methyl-4-aminophenyl)piperazine-1-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine-1-carboxylic acid.

Scientific Research Applications

Ethyl 4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro and fluorine groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Ethyl 4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:

    Ethyl 4-(2-chloro-5-methyl-4-nitrophenyl)piperazine-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 4-(2-fluoro-5-methyl-4-aminophenyl)piperazine-1-carboxylate: Similar structure but with an amino group instead of a nitro group.

The uniqueness of this compound lies in the combination of the fluorine and nitro groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O4/c1-3-22-14(19)17-6-4-16(5-7-17)13-8-10(2)12(18(20)21)9-11(13)15/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRFOQOXRBFVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C=C(C(=C2)C)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine-1-carboxylate
Reactant of Route 6
Ethyl 4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.